

# Health-Related Quality of Life and Efficacy Data from FRESCO-2

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## Compound Focus: Fruquintinib

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The following tables summarize the key efficacy and quality of life outcomes from the FRESCO-2 trial, a pivotal global, double-blind, placebo-controlled phase III study.

Table 1: Key Efficacy Outcomes from FRESCO-2 [1]

Outcome Measure	Fruquintinib + BSC (n=461)	Placebo + BSC (n=230)	Hazard Ratio (HR)
Median Overall Survival (OS)	7.4 months	4.8 months	Not Reported
Median Progression-Free Survival (PFS)	3.7 months	1.8 months	Not Reported
Disease Control Rate (DCR)	55.5%	16.1%	Not Applicable

Table 2: Health-Related Quality of Life (HRQoL) Outcomes from FRESCO-2 [2]

Assessment Tool / Domain	Fruquintinib + BSC	Placebo + BSC	Hazard Ratio (HR; 95% CI)
EORTC QLQ-C30 Global Health Status (GHS)			

Assessment Tool / Domain	Fruquintinib + BSC	Placebo + BSC	Hazard Ratio (HR; 95% CI)
• Median Time to Deterioration (TTD)	2.1 months	1.8 months	0.9 (0.7-1.0)
• Patients with stable/improved scores at EOT	38.3%	36.5%	Not Applicable
<b>EQ-5D Visual Analog Scale (VAS)</b>			
• Median Time to Deterioration (TTD)	2.6 months	1.9 months	0.8 (0.6-0.9)
• Patients with stable/improved scores at EOT	47.9%	42.7%	Not Applicable
<b>ECOG Performance Status TTD (to <math>\geq 2</math> or death)</b>	6.6 months	2.9 months	0.6 (0.4-0.7)

BSC: Best Supportive Care; EOT: End of Treatment; ECOG: Eastern Cooperative Oncology Group.

## Detailed Experimental Protocol of FRESCO-2 HRQoL Analysis

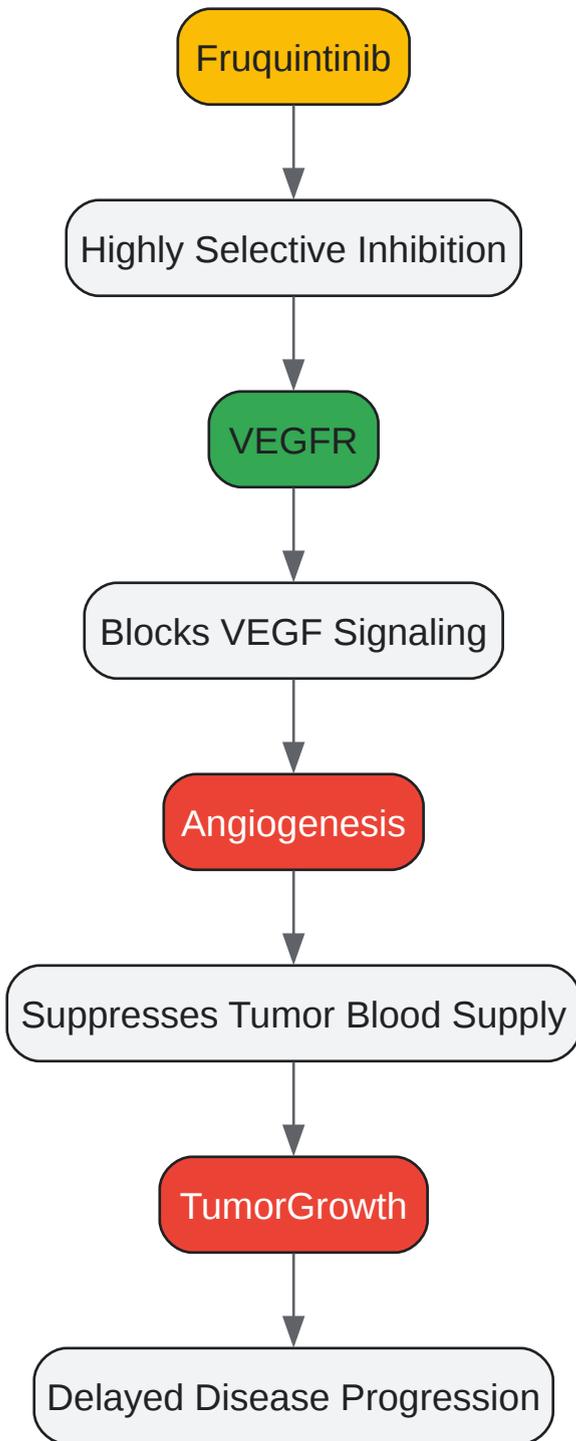
For professionals seeking to understand the methodological rigor behind these data, here is a detailed breakdown of the experimental protocol used in the FRESCO-2 HRQoL analysis [2].

- **Trial Design:** The FRESCO-2 study was a **global, randomized, double-blind, placebo-controlled Phase III clinical trial** conducted across 153 sites in the US, Europe, Japan, and Australia.
- **Patient Population:** The trial enrolled **691 adults with refractory mCRC**. Patients were eligible if they had progressed on or were intolerant to all standard therapies (including chemotherapy, anti-VEGF agents, and anti-EGFR agents if RAS wild-type). Patients were required to have an ECOG performance status of 0 or 1.
- **Intervention and Dosing:**
  - **Experimental Arm:** Patients received **fruquintinib (5 mg) orally once daily** for three weeks, followed by one week off, in 28-day cycles, plus Best Supportive Care (BSC).
  - **Control Arm:** Patients received a matching placebo on the same schedule plus BSC.
- **HRQoL Assessment Tools and Methodology:**

- **Instruments:** HRQoL was assessed using two validated tools: the **European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire Core 30 (EORTC QLQ-C30)** and the **EuroQol 5-Dimension 5-Level (EQ-5D-5L)** questionnaire.
- **Primary HRQoL Endpoints:** The pre-specified primary analysis was **Time to Deterioration (TTD)**, defined as the time from randomization to the first onset of a clinically meaningful worsening in score (as defined by established Minimally Important Differences [MIDs]), without subsequent improvement, or death.
- **Assessment Schedule:** Questionnaires were administered at baseline, every two cycles (every 8 weeks) during treatment, and at the end of the treatment visit.
- **Statistical Analysis:** TTD was analyzed using the **Kaplan-Meier method** and compared between arms using a **stratified log-rank test and Cox proportional hazards model**. The study was not powered for statistical significance on HRQoL endpoints, and p-values were not reported for the HRQoL results.

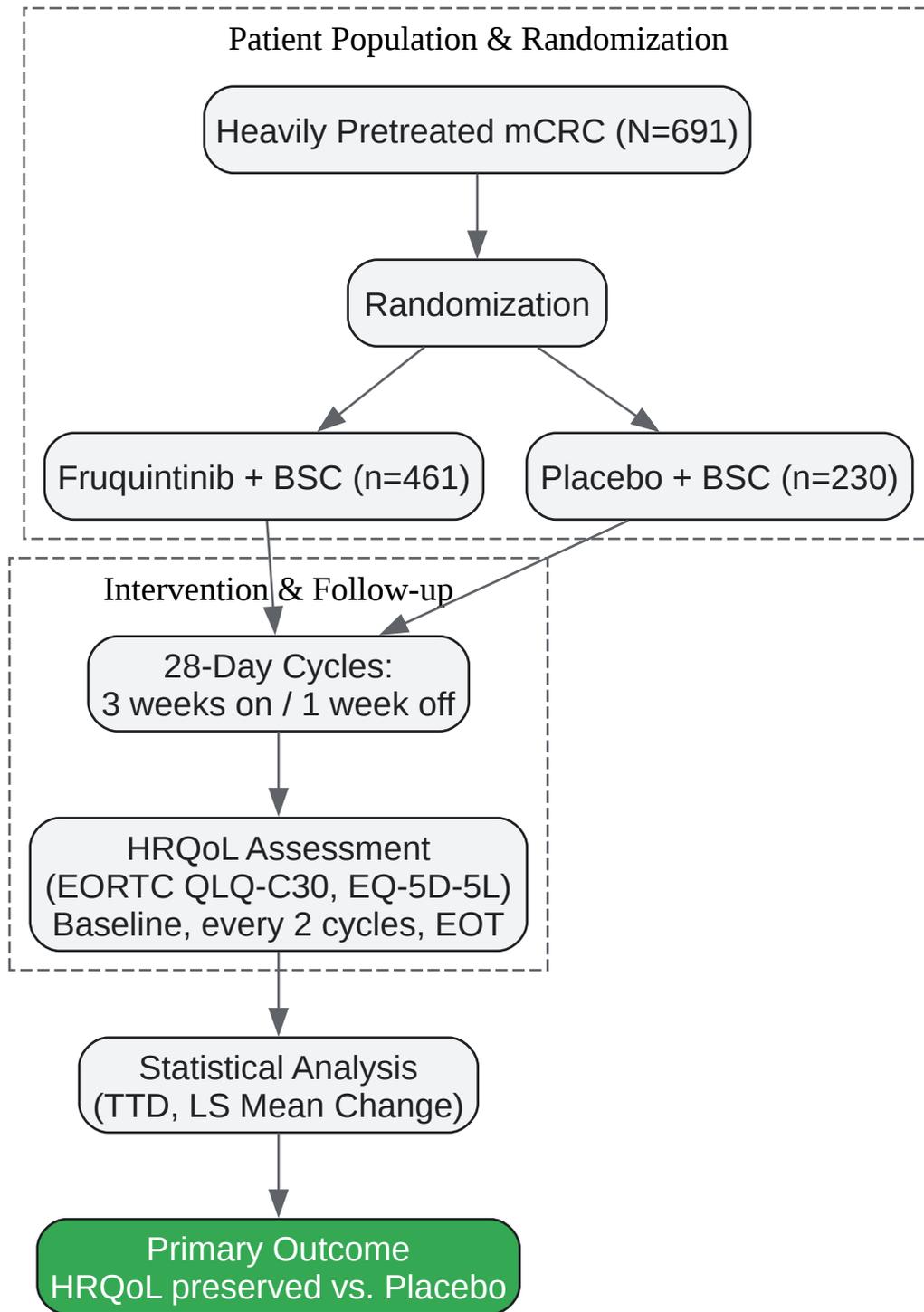
## Mechanism of Action and Trial Workflow

**Fruquintinib**'s favorable efficacy and quality of life profile are linked to its highly selective mechanism. The diagrams below illustrate its targeted action and the flow of the clinical trial that generated the HRQoL data.



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**Fruquintinib's** selective anti-angiogenic mechanism inhibits tumor growth by blocking VEGF signaling through VEGFR-1, -2, and -3, with a cleaner profile potentially contributing to preserved HRQoL [3] [4].



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*FRESKO-2 HRQoL assessment workflow, from patient randomization through statistical analysis of time to deterioration (TTD) [2] [1].*

## Interpretation and Research Context

- **Clinical Significance:** The **preservation of HRQoL**, coupled with a statistically significant improvement in survival, is a critical outcome in the late-line mCRC setting. This suggests that the clinical benefit of **fruquintinib** is not achieved at the cost of patient well-being [2].
- **Safety and Tolerability:** While the FRESCO-2 trial showed that **62.7% of patients in the fruquintinib group experienced Grade 3 or 4 adverse events** (compared to 50.4% with placebo), the most common events (hypertension, asthenia, hand-foot syndrome) are generally manageable with supportive care and dose modifications [1]. This manageable safety profile is consistent with its high selectivity for VEGFR.
- **Position in Treatment Pathway:** Based on this data, health technology assessment bodies like the UK's NICE recommend **fruquintinib** as a third-line or later option for mCRC, particularly when the combination of trifluridine–tipiracil with bevacizumab is not suitable [5].

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